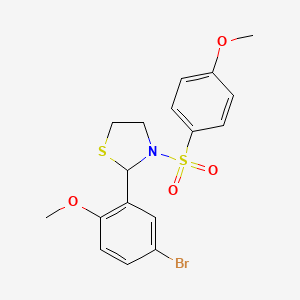

2-(5-Bromo-2-methoxyphenyl)-3-((4-methoxyphenyl)sulfonyl)thiazolidine

Description

Molecular Formula: C₁₇H₁₈BrNO₄S₂ Average Mass: 444.358 g/mol Key Features:

- A thiazolidine core (a saturated 5-membered ring containing nitrogen and sulfur).

- Substituents:

- 5-Bromo-2-methoxyphenyl group: Electron-withdrawing bromo (Br) and electron-donating methoxy (OCH₃) groups on the phenyl ring.

- (4-Methoxyphenyl)sulfonyl group: A sulfonyl moiety attached to a para-methoxy-substituted benzene ring.

Stereochemistry: The compound has one undefined stereocenter, which may influence its biological and crystallographic properties .

Properties

IUPAC Name |

2-(5-bromo-2-methoxyphenyl)-3-(4-methoxyphenyl)sulfonyl-1,3-thiazolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNO4S2/c1-22-13-4-6-14(7-5-13)25(20,21)19-9-10-24-17(19)15-11-12(18)3-8-16(15)23-2/h3-8,11,17H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKYYCURCCMWZLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=C(C=CC(=C3)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-methoxyphenyl)-3-((4-methoxyphenyl)sulfonyl)thiazolidine typically involves the following steps:

Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thiocarbonyl compound under acidic conditions.

Methoxylation: The methoxy groups are introduced via methylation reactions, often using methyl iodide or dimethyl sulfate in the presence of a base.

Sulfonylation: The sulfonyl group is typically introduced by reacting the compound with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-methoxyphenyl)-3-((4-methoxyphenyl)sulfonyl)thiazolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions, using agents such as lithium aluminum hydride, can reduce the sulfonyl group to a sulfide.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, or organometallic reagents.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Potential therapeutic applications due to its biological activities.

Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-methoxyphenyl)-3-((4-methoxyphenyl)sulfonyl)thiazolidine is not well-documented. its biological activities are likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine and sulfonyl groups may play a role in these interactions, potentially affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

BMS-986122

Structure : 2-(3-Bromo-4-methoxyphenyl)-3-[(4-chlorophenyl)sulfonyl]thiazolidine

Key Differences :

- Substituent Positions : Bromo and methoxy groups are at the 3- and 4-positions on the phenyl ring (vs. 5- and 2-positions in the target compound).

- Sulfonyl Group : Contains a 4-chlorophenylsulfonyl moiety instead of 4-methoxyphenylsulfonyl.

Functional Impact : - The chloro (Cl) group is more electronegative than methoxy (OCH₃), increasing the sulfonyl group’s electron-withdrawing capacity. This may enhance binding to polar targets (e.g., opioid receptors).

2-(4-Methylphenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine

Structure: C₁₈H₂₁NO₂S₂ Key Differences:

- Substituents : Methyl (CH₃) groups replace methoxy (OCH₃) on both phenyl rings.

Functional Impact : - Methyl groups are less polar than methoxy, reducing solubility in aqueous environments.

- Increased hydrophobicity may enhance membrane permeability but reduce target specificity.

- Crystallographic Data : Structural analysis via programs like SHELXL and Mercury highlights tighter molecular packing due to reduced steric hindrance from smaller methyl groups .

Thiazolidine, 2-(4-methylphenyl)-3-[(4-nitrophenyl)sulfonyl]- (9CI)

Structure : C₁₆H₁₆N₂O₄S₂

Key Differences :

- Sulfonyl Group: 4-Nitrophenylsulfonyl (NO₂) replaces 4-methoxyphenylsulfonyl. Functional Impact:

- The nitro group (NO₂) is strongly electron-withdrawing, increasing the sulfonyl group’s acidity and reactivity.

- Potential for enhanced hydrogen bonding with biological targets (e.g., enzymes or receptors).

- Molecular Weight : Lower (364.44 g/mol) due to absence of bromine and methoxy groups .

Thiazolidine, 2-(5-bromo-2-methoxyphenyl)-3-[(2-methyl-5-nitrophenyl)sulfonyl]- (9CI)

CAS : 477515-87-0

Key Differences :

- Sulfonyl Group : 2-Methyl-5-nitrophenyl introduces steric bulk and electronic complexity.

Functional Impact : - Nitro group at the 5-position enhances electrophilicity, favoring interactions with nucleophilic residues (e.g., cysteine or lysine) .

Key Research Findings

- Electronic Effects : Methoxy and nitro groups significantly alter electron density on the thiazolidine core, influencing interactions with biological targets .

- Steric Considerations : Bulky substituents (e.g., nitro or bromo) reduce conformational flexibility but may improve selectivity .

- Crystallography : Software tools like SHELXL and Mercury enable precise structural comparisons, revealing how substituents affect molecular packing and stability .

Biological Activity

The compound 2-(5-Bromo-2-methoxyphenyl)-3-((4-methoxyphenyl)sulfonyl)thiazolidine is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. Thiazolidines are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and anti-diabetic effects. This article reviews the biological activity of this specific compound, focusing on its cytotoxic effects against various cancer cell lines, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a thiazolidine ring, which is crucial for its biological activity. The presence of bromine and methoxy groups enhances its interaction with biological targets.

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic potential of thiazolidine derivatives. For instance, a related compound, 5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione , demonstrated significant cytotoxicity against the NCI-H292 human lung carcinoma cell line with an IC50 value of 1.26 µg/mL after 72 hours of incubation. This compound induced apoptosis through mechanisms such as mitochondrial depolarization and DNA fragmentation .

In a broader context, various thiazolidine derivatives have shown promising anti-proliferative activity. A study compared several synthesized thiazolidines against cisplatin and found that many exhibited enhanced potency, with IC50 values ranging from 0.27 to 16.32 µM compared to cisplatin's range of 7.4–28.7 µM . These findings suggest that modifications in the thiazolidine structure can lead to significant improvements in anti-cancer efficacy.

The mechanisms through which thiazolidines exert their cytotoxic effects include:

- Induction of Apoptosis : Compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Genotoxicity : Some derivatives have been observed to cause DNA damage selectively in cancer cells without affecting normal peripheral blood mononuclear cells (PBMCs), indicating a targeted action against malignancies .

- Cell Cycle Arrest : Thiazolidines may interfere with the cell cycle progression in cancer cells, leading to growth inhibition.

Comparative Analysis of Thiazolidine Derivatives

The following table summarizes the IC50 values and biological activities of various thiazolidine derivatives:

| Compound Name | IC50 (µM) | Target Cell Line | Mechanism of Action |

|---|---|---|---|

| 5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione | 1.26 | NCI-H292 (lung carcinoma) | Apoptosis induction |

| This compound | TBD | TBD | TBD |

| Cisplatin | 7.4 - 28.7 | Various | DNA cross-linking |

| Other synthesized thiazolidines | 0.27 - 16.32 | MCF7 (breast cancer) | Cell cycle arrest |

Case Studies

- Case Study on Lung Cancer : A recent study investigated the effects of various thiazolidines on lung cancer cell lines, noting that certain derivatives significantly reduced cell viability while sparing normal cells . This selectivity is crucial for developing safer therapeutic agents.

- Breast Cancer Research : Another study focused on the anti-proliferative effects of thiazolidines on MCF7 breast cancer cells, demonstrating that modified compounds exhibited up to 15-fold greater potency than cisplatin . This suggests potential for these compounds in treating resistant forms of breast cancer.

Q & A

Q. What safety protocols are critical during synthesis and handling due to bromine and sulfonyl groups?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.